molecular formula C28H23ClN4O2S B377553 6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 185409-95-4

6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B377553
CAS No.: 185409-95-4
M. Wt: 515g/mol
InChI Key: NLTSUYZQUJKEJO-UHFFFAOYSA-N
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Description

6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H23ClN4O2S and its molecular weight is 515g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

1,4-Dihydropyridines (DHPs) are significant classes of nitrogen-containing heterocyclic compounds that have been extensively studied for their diverse biological activities and applications in synthetic organic chemistry. The synthesis of these compounds typically involves multi-component reactions, with the Hantzsch condensation reaction being a prominent method for preparing bioactive 1,4-DHPs. This synthesis approach is valued for its atom economy and environmental friendliness, making it an efficient pathway to target complex organic compounds with potential biological applications (Sohal, 2021).

Pharmacological Applications

1,4-Dihydropyridines are well-known for their broad spectrum of biological activities, including serving as calcium channel blockers, which are used in the treatment of hypertension and cardiac arrhythmias. The structural modification and optimization of DHP derivatives aim to enhance their pharmacological profile, targeting specific biological activities while minimizing adverse effects. Notably, the introduction of various substituents into the DHP core structure can significantly influence their biological efficacy and selectivity towards different molecular targets. This aspect of DHP chemistry highlights the importance of stereochemistry and the presence of functional groups in determining the pharmacological advantages of individual enantiomers or derivatives (Veinberg et al., 2015).

Future Directions

: SpectraBase: Compound ID E9KmFwrMGNT : ChemicalBook: Compound Information

Properties

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2S/c1-18-25(27(35)33-20-12-6-3-7-13-20)26(21-14-8-9-15-23(21)29)22(16-30)28(31-18)36-17-24(34)32-19-10-4-2-5-11-19/h2-15,26,31H,17H2,1H3,(H,32,34)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTSUYZQUJKEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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